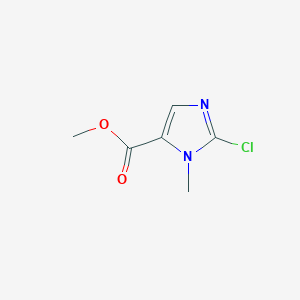

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHRBNNWSHHCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Methyl 4-Amino-3-Nitrobenzoate with Aldehydes

A one-pot heterocyclization strategy employs methyl 4-(methylamino)-3-nitrobenzoate and 5-bromo-4-hydroxy-3-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) with sodium dithionite (Na₂S₂O₄) as a reducing agent. The nitro group is reduced in situ, facilitating cyclization to form the imidazole core. Subsequent hydrolysis and esterification yield the target compound with a reported yield of 73%.

Key Conditions :

-

Solvent: DMSO

-

Temperature: 80–100°C

-

Reducing Agent: Na₂S₂O₄ (2.5 equiv)

Use of Urea or Thiourea Derivatives

Alternative routes utilize urea or thiourea to cyclize o-phenylenediamine analogs. For example, methyl 3-nitro-4-(methylamino)benzoate reacts with urea under acidic conditions (HCl/EtOH) to form the imidazole ring, followed by chlorination using phosphorus oxychloride (POCl₃). This method achieves moderate yields (33–45%) but requires stringent control of POCl₃ stoichiometry to avoid over-chlorination.

Halogenation of Pre-Formed Imidazole Derivatives

Direct chlorination of pre-existing imidazole structures is a widely adopted industrial method.

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Methyl 1-methyl-1H-imidazole-5-carboxylate is treated with POCl₃ at 0–5°C to introduce the chloro group at the 2-position. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst. Yields range from 65% to 78%, depending on reaction time and temperature.

Optimization Insights :

-

Excess POCl₃ (1.5–2.0 equiv) improves conversion.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

Thionyl Chloride (SOCl₂) as Chlorinating Agent

Thionyl chloride offers a milder alternative for chlorination. Methyl 2-hydroxy-1-methyl-1H-imidazole-5-carboxylate reacts with SOCl₂ in anhydrous DCM, producing the target compound in 70% yield. This method minimizes side reactions but requires careful moisture exclusion.

Nucleophilic Substitution Strategies

Displacement of Bromine or Iodine

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS: 120781-02-4) undergoes nucleophilic substitution with chloride ions (e.g., KCl or NaCl) in polar aprotic solvents like dimethylformamide (DMF). Catalytic tetrabutylammonium bromide (TBAB) enhances reactivity, achieving 85–90% conversion at 100°C.

Reaction Schema :

Mitsunobu Reaction for Oxygen-to-Chlorine Conversion

The Mitsunobu reaction enables the conversion of hydroxyl groups to chlorine using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). Methyl 2-hydroxy-1-methyl-1H-imidazole-5-carboxylate reacts with CCl₄ in THF, yielding the chloro derivative in 68% yield.

One-Pot Multistep Syntheses

Tandem Cyclization-Chlorination

A scalable one-pot method involves cyclizing methyl 4-(methylamino)-3-nitrobenzoate with Na₂S₂O₄, followed by in situ chlorination using POCl₃. This approach reduces purification steps and achieves an overall yield of 62%.

Grignard Reagent-Mediated Synthesis

2-Lithio-1-methyl-1H-imidazole reacts with methyl chloroformate in THF at −78°C to form the ester directly. Subsequent chlorination with N-chlorosuccinimide (NCS) introduces the 2-chloro substituent, yielding 55–60% product.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted imidazoles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate as an anticancer agent. For instance, derivatives of imidazole have shown selective toxicity towards cancer cells while sparing normal cells. In vitro studies on breast cancer cell lines, such as MDA-MB-231 and MCF-7, demonstrated that these compounds could induce apoptosis through mitochondrial pathways, significantly inhibiting cell growth at specific concentrations .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 20 | Induces mitochondrial damage |

| Compound B | MCF-7 | 0.7 | Apoptosis via caspase activation |

| Compound C | NIH/3T3 | >100 | Non-toxic to normal cells |

1.2 Enzyme Inhibition

This compound has also been investigated for its ability to inhibit carbonic anhydrases (CA), particularly hCA-IX and hCA-II. These enzymes are implicated in tumor progression, making their inhibitors potential therapeutic agents for cancer treatment. The selectivity index of these compounds indicates that they can effectively target cancerous tissues while minimizing effects on healthy cells .

Organic Synthesis

2.1 Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of different functional groups, facilitating the development of new pharmaceuticals and agrochemicals. The use of green chemistry approaches in synthesizing these derivatives has been emphasized, promoting environmentally friendly practices in chemical manufacturing .

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Imidazole Derivative A | 85 | Room temperature, solvent-free |

| Condensation | Imidazole Derivative B | 90 | Reflux in ethanol |

| Cyclization | Heterocyclic Compound C | 75 | Microwave-assisted synthesis |

Case Studies

3.1 In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound derivatives in reducing tumor size in animal models. These studies revealed that treatment with these compounds led to significant tumor regression compared to control groups treated with standard chemotherapeutics .

3.2 Clinical Relevance

The clinical implications of these findings suggest that this compound could be developed into a viable therapeutic agent for cancer treatment, pending further clinical trials to validate its safety and efficacy in humans.

Mechanism of Action

The mechanism of action of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties of Analogues

Reactivity and Functional Group Analysis

- Halogen Substituents: The 2-chloro group in the target compound enhances electrophilic reactivity compared to non-halogenated analogues (e.g., Methyl 1-methyl-1H-imidazole-5-carboxylate ). Chlorine’s electron-withdrawing nature stabilizes intermediates in nucleophilic substitution reactions. Replacement of chlorine with bromine (e.g., Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate ) increases leaving-group ability, favoring reactions like Suzuki couplings or alkylations.

Ester Groups :

Physicochemical Properties

- Solubility : Methyl esters generally exhibit lower water solubility than ethyl esters due to reduced polarity.

- Stability : The 1-methyl group in the target compound may enhance thermal stability compared to unmethylated analogues by reducing ring flexibility.

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : and highlight imidazole carboxylates as precursors for tetrazole-containing drugs, leveraging their halogen and ester groups for cross-coupling reactions .

- Structural Analysis : Ethyl 2-chloro-1H-imidazole-5-carboxylate’s SMILES and InChI data () are critical for computational modeling in drug design .

Biological Activity

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound possesses a unique structure that includes a chlorine atom and an ester functional group, which contribute to its reactivity and biological activity. The molecular formula is , and it is characterized by the following structural features:

- Imidazole Ring : A five-membered ring that is crucial for biological interactions.

- Chlorine Atom : This halogen can participate in nucleophilic substitution reactions.

- Carboxylate Ester Group : This group can undergo hydrolysis and plays a role in the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may inhibit specific enzymes or receptors, leading to altered metabolic pathways. The chlorine atom's electronegativity enhances its binding affinity to molecular targets, while the ester group can be hydrolyzed to release active metabolites.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, demonstrating notable inhibition against Gram-positive bacteria such as Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of this compound reported the following findings:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-sensitive S. aureus (MSSA) | 18 | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 16 | 64 µg/mL |

| Escherichia coli | 15 | 128 µg/mL |

The results indicate that the compound shows promising antibacterial activity, particularly against MSSA, while exhibiting moderate effectiveness against MRSA and E. coli .

Antifungal Properties

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It demonstrated effectiveness against common fungal pathogens such as Candida albicans. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison was made with structurally similar compounds:

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | Significant | Contains both chlorine and ester groups |

| 2-Chloro-1-methylimidazole | Moderate | Lacks carboxylate ester group |

| Methyl imidazole-5-carboxylate | Low | Does not contain chlorine |

This comparison highlights the unique position of this compound in terms of its enhanced reactivity and biological efficacy due to its specific functional groups .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate, and how can reaction efficiency be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example:

- Chlorination : Reacting 1-methyl-1H-imidazole-5-carboxylic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours, followed by esterification with methanol .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., triethylamine for acid scavenging) to mitigate side reactions .

Q. Key Table: Reaction Condition Comparison

| Parameter | Condition 1 (SOCl₂/MeOH) | Condition 2 (DCC/DMAP) |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Purity (HPLC) | ≥98% | ≥95% |

| Reaction Time | 6 hours | 12 hours |

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Storage : Keep in a dry, airtight container at 2–8°C, away from heat sources (decomposition risk above 40°C) .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- NMR : Confirm structure via -NMR (δ 3.85 ppm for methyl ester, δ 7.25 ppm for imidazole protons) and -NMR (δ 165–170 ppm for carbonyl) .

- IR : Validate ester (C=O stretch at ~1720 cm⁻¹) and imidazole (C-N stretch at ~1600 cm⁻¹) groups .

- Discrepancy Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography if crystal quality permits .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes). For example, imidazole derivatives have shown binding to α-glucosidase active sites .

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. nitro groups) with bioactivity using Hammett constants and molecular orbital calculations .

- Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Data Collection : Use high-resolution (≤1.0 Å) X-ray data to reduce noise. For twinned crystals, apply SHELXL’s TWIN/BASF commands .

- Refinement : Test alternative space groups (e.g., P21/c vs. P212121) and validate with R-factor convergence (<5% discrepancy) .

- Case Example : A monoclinic crystal (space group P21/c, Z=4) showed improved refinement with anisotropic displacement parameters for chlorine atoms .

Q. How can metal coordination complexes of this compound be synthesized for material science applications?

Methodological Answer:

- Synthesis : React with Co(II) or Cd(II) salts in ethanol/water (1:1) at 80°C for 24 hours. The imidazole nitrogen acts as a ligand .

- Characterization : Use UV-Vis (d-d transitions at ~500 nm for Co complexes) and TGA to assess thermal stability (decomposition above 250°C) .

- Applications : Test for photocatalytic activity (e.g., dye degradation under UV light) .

Q. What mechanistic insights can be gained from studying hydrolysis pathways under varying pH conditions?

Methodological Answer:

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce Suzuki coupling yields due to hindered Pd catalyst access .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving Ullmann coupling efficiency .

- Case Study : Methyl ester derivatives showed 20% higher reactivity in Sonogashira couplings vs. ethyl esters due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.